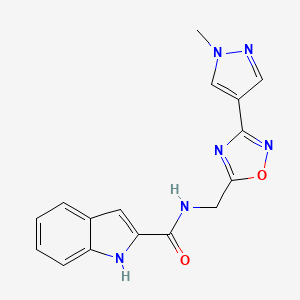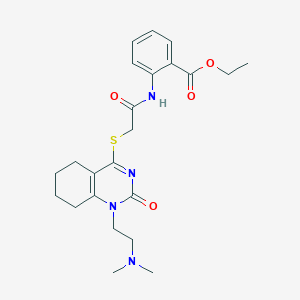
Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
- Research has demonstrated the synthesis of new quinazoline derivatives with significant antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). These studies involve complex chemical reactions to synthesize compounds that are then tested against various microbial strains.
Molecular Docking and Structure Analysis
- Advanced studies have been conducted on the molecular docking and structure analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, revealing its stability through hyperconjugative interactions and charge delocalization. These insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, such as enzymes or receptors (El-Azab et al., 2016).
Antitumor Activity and QSAR Analysis
- Amino-substituted quinazoline derivatives have been synthesized and evaluated for their in vitro antitumor and cardiotoxicity assays, revealing a strong dependence of potency on the position of substitution. This research underscores the therapeutic potential of such compounds against specific cancers while assessing their safety profile (Sami et al., 1995).
Polymer Chemistry Applications
- The chemical versatility of similar quinazoline compounds extends to polymer chemistry, where they have been used in reactions with polymers for potential applications in materials science. Such research could lead to the development of new materials with unique properties (Nishikubo, Tōkairin, Torikai, & Iizawa, 1985).
Crystal Structure and Inhibitory Activity
- Detailed crystal structure analysis of quinazoline derivatives provides insights into their potential as inhibitors for specific proteins, such as tyrosine kinases. Understanding the crystal structure aids in designing more effective and selective therapeutic agents (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-4-31-22(29)16-9-5-7-11-18(16)24-20(28)15-32-21-17-10-6-8-12-19(17)27(23(30)25-21)14-13-26(2)3/h5,7,9,11H,4,6,8,10,12-15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTHLSRDMCZFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
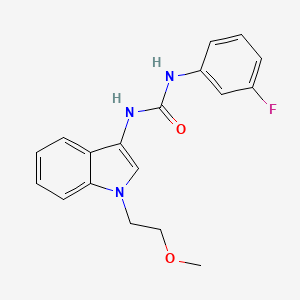
![N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2531825.png)
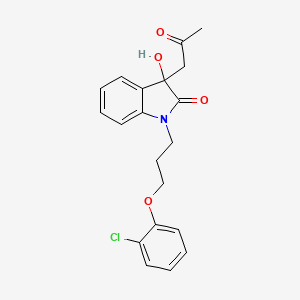
![8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2531827.png)

![4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-](/img/structure/B2531830.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2531831.png)
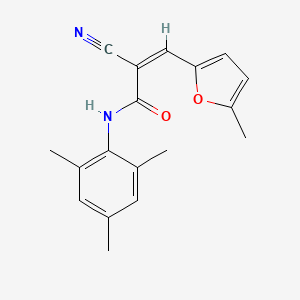
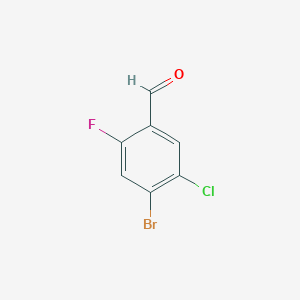
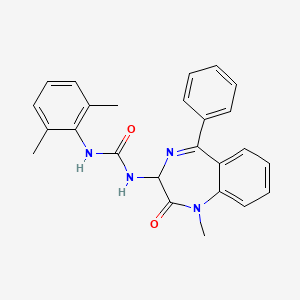
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
